(4-Formylcyclohexyl)acetonitrile
Description
(4-Formylcyclohexyl)acetonitrile is a nitrile-containing organic compound with a cyclohexane ring substituted by a formyl group at the para position. Its molecular structure combines the reactivity of a nitrile group (-C≡N) and a formyl group (-CHO), making it valuable in organic synthesis, particularly in nucleophilic additions and condensation reactions.
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-(4-formylcyclohexyl)acetonitrile |
InChI |
InChI=1S/C9H13NO/c10-6-5-8-1-3-9(7-11)4-2-8/h7-9H,1-5H2 |
InChI Key |
PRUGNYHNRYANOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CC#N)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences among related compounds:
| Compound Name | Molecular Formula | Functional Groups | CAS Number | Molecular Weight (g/mol) |
|---|---|---|---|---|
| (4-Formylcyclohexyl)acetonitrile* | C₉H₁₁NO | Nitrile (-C≡N), Formyl (-CHO) | Not Provided | ~149.2 (estimated) |
| 2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile | C₁₄H₁₇NO₂ | Nitrile, Hydroxyl (-OH) | 918344-20-4 | 231.29 |
| 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol | C₁₅H₁₉NO₂ | Nitrile, Methoxy (-OCH₃), Hydroxyl | 93413-76-4 | 245.32 |
| 4-Ethyl-4-formylhexanenitrile | C₉H₁₅NO | Nitrile, Formyl, Alkyl Chain | Not Provided | 153.22 |
*Inferred structure based on nomenclature and analogies to provided evidence.
Key Observations :
- Functional Groups : The formyl group in (4-Formylcyclohexyl)acetonitrile enhances electrophilicity compared to hydroxyl or methoxy substituents in analogs. This increases its reactivity in aldehyde-specific reactions (e.g., aldol condensations) .
- Molecular Weight and Polarity : Lower molecular weight and higher polarity (due to -CHO and -C≡N) suggest higher solubility in polar solvents (e.g., acetonitrile, water) compared to bulkier analogs .
Physical and Chemical Properties
Reactivity
- Nitrile Group : All compounds undergo hydrolysis to carboxylic acids or amines under acidic/basic conditions. However, the formyl group in (4-Formylcyclohexyl)acetonitrile may accelerate reactions due to conjugation with the nitrile .
- Formyl Group: Unique to (4-Formylcyclohexyl)acetonitrile and 4-Ethyl-4-formylhexanenitrile, this group enables nucleophilic additions (e.g., with Grignard reagents) and condensations (e.g., Knoevenagel) . Hydroxyl- and methoxy-substituted analogs lack this reactivity .
Stability
- Thermal Stability : The formyl group may reduce thermal stability compared to methoxy or hydroxyl derivatives, as aldehydes are prone to oxidation .
Regulatory and Environmental Impact
- Regulatory Status : Acetonitrile derivatives are regulated under TSCA (U.S.), EINECS/ELINCS (EU), and KECL (Korea) . The formyl group may subject (4-Formylcyclohexyl)acetonitrile to additional scrutiny due to higher reactivity.
- Ecotoxicity: Limited data, but nitriles generally show moderate aquatic toxicity (e.g., LC50 for fish: 3587 ppm for acetonitrile) .
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